molecular formula C18H13BO3 B11742679 Boronic acid, B-[4-(1-dibenzofuranyl)phenyl]-

Boronic acid, B-[4-(1-dibenzofuranyl)phenyl]-

Cat. No.: B11742679
M. Wt: 288.1 g/mol
InChI Key: JRPKURDGCYPMDF-UHFFFAOYSA-N
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Description

Boronic acid, B-[4-(1-dibenzofuranyl)phenyl]-, is an organoboron compound characterized by a boronic acid (-B(OH)₂) group attached to a phenyl ring substituted with a dibenzofuranyl moiety.

Properties

Molecular Formula

C18H13BO3

Molecular Weight

288.1 g/mol

IUPAC Name

(4-dibenzofuran-1-ylphenyl)boronic acid

InChI

InChI=1S/C18H13BO3/c20-19(21)13-10-8-12(9-11-13)14-5-3-7-17-18(14)15-4-1-2-6-16(15)22-17/h1-11,20-21H

InChI Key

JRPKURDGCYPMDF-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC=C(C=C1)C2=C3C4=CC=CC=C4OC3=CC=C2)(O)O

Origin of Product

United States

Preparation Methods

Reaction Overview

The lithiation-borylation strategy is a widely used approach for introducing boronic acid groups into aromatic systems. For B-[4-(1-dibenzofuranyl)phenyl]-boronic acid , this method involves deprotonating a pre-functionalized dibenzofuran precursor followed by quenching with a boron reagent.

Starting Material Preparation

The synthesis begins with 4-(1-dibenzofuranyl)bromobenzene or a similar halogenated precursor. The dibenzofuran moiety is typically constructed via Ullmann coupling or Friedel-Crafts alkylation before halogenation at the 4-position of the phenyl ring.

Lithiation and Boronation

In a representative procedure:

  • 4-(1-Dibenzofuranyl)bromobenzene (10 mmol) is dissolved in anhydrous tetrahydrofuran (THF) under nitrogen.

  • The solution is cooled to -78°C , and n-butyllithium (2.2 equiv) is added dropwise to generate the aryl lithium intermediate.

  • After stirring for 2–4 hours , trimethyl borate (3.0 equiv) is introduced, and the mixture is warmed to room temperature overnight.

  • Hydrolysis with 1M HCl yields the crude boronic acid, which is purified via recrystallization or column chromatography.

Yield : 72–85%
Key Data :

  • Reaction Temperature: -78°C to 25°C

  • Solvent: THF

  • Workup: Acidic hydrolysis (pH 2–3)

Mechanistic Insights

Lithiation generates a highly reactive aryl lithium species, which undergoes nucleophilic attack on the electrophilic boron center of trimethyl borate. The intermediate boronate ester is hydrolyzed to the boronic acid under acidic conditions.

Palladium-Catalyzed Miyaura Borylation

Methodology

The Miyaura borylation enables direct conversion of aryl halides to boronic acids using palladium catalysts and diboron reagents. This method is advantageous for substrates sensitive to strong bases.

General Protocol

  • 4-(1-Dibenzofuranyl)iodobenzene (5 mmol) is combined with bis(pinacolato)diboron (6 mmol) in 1,4-dioxane .

  • Pd(dppf)Cl₂ (0.05 equiv) and KOAc (3 equiv) are added, and the mixture is heated to 80–100°C for 12–24 hours .

  • The product is isolated via extraction and purified by silica gel chromatography.

Yield : 52–69%
Key Data :

  • Catalyst: Pd(dppf)Cl₂

  • Ligand: 1,1'-Bis(diphenylphosphino)ferrocene (dppf)

  • Solvent: 1,4-Dioxane

  • Temperature: 80–100°C

Optimization Challenges

  • Steric hindrance from the dibenzofuran group reduces reaction efficiency, necessitating higher catalyst loadings.

  • Oxygen sensitivity requires rigorous inert atmosphere control.

Suzuki Coupling-Directed Synthesis

Retrosynthetic Approach

This route constructs the dibenzofuran-phenyl backbone via Suzuki coupling between a boronic acid and a dibenzofuran halide.

Stepwise Procedure

  • Dibenzofuran-1-boronic acid (7 mmol) and 4-bromophenylboronic acid (7 mmol) are dissolved in dimethoxyethane (DME) .

  • Pd(PPh₃)₄ (0.1 equiv) and Na₂CO₃ (2M aqueous solution) are added.

  • The mixture is refluxed at 85°C for 18 hours , yielding 4-(1-dibenzofuranyl)phenylboronic acid .

Yield : 65–78%
Key Data :

  • Base: Na₂CO₃

  • Solvent: DME/H₂O (4:1)

  • Temperature: 85°C

Comparative Analysis of Methods

Parameter Lithiation-Borylation Miyaura Borylation Suzuki Coupling
Starting MaterialAryl halideAryl halideBoronic acid + halide
CatalystNonePd(dppf)Cl₂Pd(PPh₃)₄
Yield (%)72–8552–6965–78
Reaction Time (h)6–812–2418
PurificationRecrystallizationColumn ChromatographyExtraction
ScalabilityHighModerateHigh

Challenges and Solutions

Regioselectivity Issues

The dibenzofuran system’s electronic asymmetry can lead to undesired regioisomers. Directed ortho-metalation using directing groups (e.g., amides) improves selectivity but adds synthetic steps.

Purification Difficulties

The product’s low solubility in polar solvents complicates isolation. Mixed-solvent systems (e.g., THF/hexane) enhance crystallization efficiency .

Chemical Reactions Analysis

Reaction Mechanisms

The compound’s reactivity is primarily associated with palladium-catalyzed cross-coupling reactions , such as Suzuki-Miyaura coupling, which involves three key steps:

  • Oxidative Addition : A palladium(0) catalyst reacts with an aryl halide to form a palladium(II) complex.

  • Transmetallation : The boronic acid transfers its aryl group to the palladium center, facilitated by a base (e.g., potassium carbonate) .

  • Reductive Elimination : The palladium complex releases the coupled product, regenerating the catalyst.

In Grignard-like reactions , n-butyllithium deprotonates the boronic acid, forming a borate intermediate that reacts with electrophiles (e.g., trimethyl borate) .

Reaction Conditions and Yields

Catalyst Solvent Temperature Time Yield Key Details
Pd(OAc)₂ + Tris(o-tolyl)phosphineToluene/EtOH/water90°C4.5 h92%Potassium carbonate base; nitrogen stream
Pd(PPh₃)₄THF/waterReflux12 h84%2M K₂CO₃ aqueous solution
Pd(PPh₃)₄1,4-DioxaneReflux24 h67%Sodium carbonate base; inert atmosphere
Pd(PPh₃)₄1,2-Dimethoxyethane/EtOH/waterReflux24 h67%Sodium carbonate base

Structural Influence on Reactivity

The dibenzofuran moiety enhances the compound’s stability and electronic properties, influencing its reactivity in coupling reactions:

  • Conjugation : The aromatic system facilitates electron delocalization, stabilizing intermediates.

  • Steric Effects : The bulky dibenzofuran group may require adjustments in catalyst selection (e.g., bulky phosphine ligands) .

References

Scientific Research Applications

Organic Synthesis

Suzuki Coupling Reactions
Boronic acids are primarily known for their utility in Suzuki coupling reactions, a widely used method for forming carbon-carbon bonds. B-[4-(1-dibenzofuranyl)phenyl] boronic acid is particularly effective in synthesizing complex organic molecules. The following table summarizes some notable reaction conditions and yields:

ReactionConditionsYield
Synthesis of 2-[4-(dibenzofuran-4-yl)phenyl]-1-phenyl-1H-benzimidazolePd(OAc)₂, K₂CO₃, Toluene/Ethanol, 90°C, 4.5h92%
Synthesis of Compound E-1Pd(PPh₃)₄, K₂CO₃, THF/H₂O, Reflux84%
Synthesis of Compound 8-1Pd(PPh₃)₄, K₂CO₃, Ethanol/Toluene, 120°C, 15h78%

These reactions highlight the compound's effectiveness in facilitating the formation of diverse organic structures through palladium-catalyzed processes.

Medicinal Chemistry

Pharmaceutical Applications
The electrophilic nature of boron allows boronic acids to form stable covalent bonds with various biological targets. This property has been exploited in the development of new pharmaceuticals. For instance:

  • Antimalarial Agents : Benzoxaboroles derived from boronic acids have shown promising activity against Plasmodium falciparum, the causative agent of malaria. Research indicates that modifications to boronic acid structures can enhance their potency and selectivity against resistant strains .
  • Antibacterial and Antiparasitic Applications : Boronic acids are being studied for their potential as antibacterial and antiparasitic agents. Their ability to form coordinated covalent bonds makes them suitable candidates for targeting specific enzymes and receptors involved in disease pathways .

Material Science

Applications in Organic Electronics
Boronic acids are also significant in the field of materials science, particularly in the development of organic electronic materials. The incorporation of B-[4-(1-dibenzofuranyl)phenyl] into polymer matrices has been explored for:

  • Organic Light Emitting Diodes (OLEDs) : The compound's photophysical properties make it a candidate for use in OLEDs, where it can contribute to improved light emission and stability .
  • Organic Photovoltaics : Its role in charge transport layers is being investigated to enhance the efficiency of organic solar cells.

Case Studies

Several case studies illustrate the practical applications of B-[4-(1-dibenzofuranyl)phenyl] boronic acid:

  • Synthesis of Complex Organic Molecules : A study demonstrated the successful synthesis of dibenzofuran derivatives using this boronic acid as a key building block in multi-step reactions .
  • Development of Antimalarial Compounds : Research highlighted the modification of benzoxaborole structures derived from boronic acids to improve their efficacy against malaria parasites .
  • Material Characterization for Electronic Applications : Investigations into the optical properties and stability of films made from B-[4-(1-dibenzofuranyl)phenyl] showed promising results for future applications in electronic devices .

Mechanism of Action

The mechanism of action of boronic acid, B-[4-(1-dibenzofuranyl)phenyl]-, in cross-coupling reactions involves the formation of a palladium-boron complex, which facilitates the transfer of the organic group from boron to palladium. The boronic acid group can also interact with diols to form cyclic esters, which is the basis for its use in sensing applications .

Comparison with Similar Compounds

Key Structural Analogs

The following boronic acid derivatives share structural or functional similarities with B-[4-(1-dibenzofuranyl)phenyl]-:

Compound Name Structural Features Key Applications/Properties References
4-Biphenylboronic acid Biphenyl backbone Cross-coupling reactions, enzyme inhibition
4-(1-Naphthyl)phenyl boronic acid Naphthyl substituent Fluorescent probes, organic synthesis
B-[4-(1-Cyanocyclopropyl)phenyl]boronic acid Cyanocyclopropyl group Medicinal chemistry (targeted covalent inhibitors)
[4-(1,3-Dioxan-2-yl)phenyl]boronic acid 1,3-Dioxane ring Solubility modulation, drug design
4-(Triphenylvinyl)phenylboronic acid Aggregation-induced emission (AIE) motif Organic electronics, sensors

Solubility and Stability

  • Hydrophobicity Modulation : B-(Trifluoromethyl)phenyl derivatives exhibit tunable hydrophobicity, critical for membrane permeability in drug candidates .

Research Findings and Challenges

Advantages of Dibenzofuranyl Substitution

  • Electronic Properties : Dibenzofuran’s rigid, conjugated structure may enhance luminescence or charge transport in materials science applications, similar to AIE-active 4-(triphenylvinyl)phenylboronic acid .
  • Enzyme Inhibition : Boronic acids with aromatic heterocycles (e.g., triazoles) exhibit improved β-lactamase inhibition, suggesting dibenzofuranyl analogs could target similar enzymes .

Biological Activity

Boronic acids, particularly those with complex structures such as Boronic acid, B-[4-(1-dibenzofuranyl)phenyl]- , exhibit significant biological activities that make them valuable in medicinal chemistry. This compound integrates a dibenzofuran moiety with a phenyl group and a boronic acid functional group, which enhances its reactivity and potential therapeutic applications.

Structural Characteristics

The molecular formula of Boronic acid, B-[4-(1-dibenzofuranyl)phenyl]- is C18H13BO3C_{18}H_{13}BO_3, with a molecular weight of approximately 288.1 g/mol. The unique combination of dibenzofuran and phenyl groups provides distinct electronic and steric properties that enhance its reactivity in various chemical transformations and biological interactions.

1. Interaction with Biological Targets:
Boronic acids are known for their ability to form reversible covalent bonds with diols and other nucleophiles. This property is particularly useful for developing inhibitors targeting proteasomes, which play a crucial role in protein degradation pathways. Such interactions can lead to potential anticancer applications by inhibiting cell cycle progression and inducing apoptosis in cancer cells .

2. Anticancer Activity:
Research indicates that Boronic acid, B-[4-(1-dibenzofuranyl)phenyl]- may function as a proteasome inhibitor similar to bortezomib, a well-known anticancer drug. The compound has demonstrated an IC50 value in the nanomolar range against various cancer cell lines, indicating potent growth inhibition .

3. Antimicrobial Properties:
Boronic acids have also been explored for their antibacterial activity. They can bind covalently to specific enzymes, inhibiting their function and thus preventing bacterial growth. For instance, modifications of boronic acids have shown effectiveness against resistant bacterial strains, making them suitable candidates for developing new antibiotics .

Case Studies

Several studies have highlighted the biological activities of boronic acids:

  • A study on the interaction of boronic acids with insulin revealed that certain derivatives exhibit strong binding affinity, suggesting potential use in diabetes management through modulation of insulin activity .
  • In vitro studies demonstrated that derivatives of Boronic acid showed significant antioxidant activity (IC50 values ranging from 0.11 to 0.14 µg/mL). These compounds were also assessed for their cytotoxic effects on cancer cell lines (e.g., MCF-7), showing selective toxicity while sparing healthy cells .

Data Table: Biological Activities of Boronic Acid Derivatives

Activity TypeCompound/DerivativeIC50 ValueReference
AnticancerBoronic acid derivative6-8 nM
AntibacterialModified boronic acidKi = 0.004 - 0.008 µM
AntioxidantNovel boron-based compound0.11 - 0.14 µg/mL
Enzyme InhibitionButyrylcholinesterase inhibitorIC50 = 3.12 ± 0.04 µg/mL

Q & A

Q. What are the key synthetic challenges in preparing B-[4-(1-dibenzofuranyl)phenyl]boronic acid, and how can they be methodologically addressed?

The synthesis of aromatic boronic acids often requires precise control of reaction conditions to avoid protodeboronation or undesired side reactions. For structurally complex derivatives like B-[4-(1-dibenzofuranyl)phenyl]boronic acid, the dibenzofuran moiety introduces steric hindrance and electronic effects that complicate cross-coupling reactions. A two-step approach is recommended:

  • Step 1 : Prepare the dibenzofuran-substituted aryl halide via Ullmann coupling or palladium-catalyzed cyclization to ensure regioselective formation of the dibenzofuran core.
  • Step 2 : Use Miyaura borylation with bis(pinacolato)diboron under inert conditions to introduce the boronic acid group. Purification via column chromatography or recrystallization in anhydrous solvents minimizes hydrolysis .

Q. How can the structural integrity of B-[4-(1-dibenzofuranyl)phenyl]boronic acid be validated post-synthesis?

Combined spectroscopic and computational methods are essential:

  • NMR : 11^{11}B NMR (δ ~30 ppm for sp2^2-hybridized boron) confirms boronic acid formation, while 1^{1}H/13^{13}C NMR resolves aromatic proton environments.
  • DFT Calculations : Optimize the geometry using B3LYP/6-311+G(d,p) to predict vibrational frequencies (FT-IR) and chemical shifts, ensuring alignment with experimental data .
  • Mass Spectrometry (MALDI-TOF) : Derivatize the boronic acid with diols (e.g., pinacol) to stabilize the boron center and avoid dehydration/trimerization artifacts .

Advanced Research Questions

Q. How do secondary interactions influence the binding specificity of B-[4-(1-dibenzofuranyl)phenyl]boronic acid to glycoproteins?

While boronic acids bind diols (e.g., glycoprotein terminal sugars) via reversible esterification, non-specific interactions (e.g., hydrophobic effects from the dibenzofuran group) can reduce selectivity. To mitigate this:

  • Buffer Optimization : Use high-pH borate buffers (pH ≥ 8.5) to enhance diol-binding affinity while minimizing electrostatic/hydrophobic interference.
  • Surface Plasmon Resonance (SPR) : Immobilize the boronic acid on carboxymethyl dextran-coated substrates and compare binding kinetics (ka/kd) for glycoproteins (e.g., RNase B) vs. non-glycosylated analogs (e.g., RNase A) under varying ionic strengths .

Q. What strategies enable high-throughput screening of peptide boronic acid libraries containing B-[4-(1-dibenzofuranyl)phenyl]boronic acid derivatives?

  • On-Plate Derivatization : Use 2,5-dihydroxybenzoic acid (DHB) as a MALDI matrix to esterify boronic acids in situ, preventing trimerization and enabling direct MS/MS sequencing of linear/branched peptides .
  • Automated IMCR (Iterative Multiple Component Reactions) : Combine building blocks (amines, aldehydes, boronic acids) in microtiter plates. Monitor reaction progress via automated MS to identify reactive intermediates and optimize yields .

Q. How does the dibenzofuran substituent affect the thermal stability and flame-retardant potential of B-[4-(1-dibenzofuranyl)phenyl]boronic acid?

Dibenzofuran’s rigid aromatic structure enhances thermal stability by:

  • Char Formation : Degradation at 400–600°C produces boron-oxygen networks that act as a char barrier, suppressing volatile combustibles.
  • Synergistic Effects : Combine with phosphorus-based additives to amplify flame retardancy. Thermogravimetric analysis (TGA) under nitrogen/air quantifies residual mass and identifies degradation pathways (e.g., boroxine formation) .

Q. What computational tools predict the binding affinity of B-[4-(1-dibenzofuranyl)phenyl]boronic acid to proteasomes or other therapeutic targets?

  • Molecular Docking (AutoDock Vina) : Model the boronic acid’s interaction with catalytic threonine residues (e.g., proteasome β5 subunit) using flexible side-chain sampling and scoring functions adjusted for boron’s electrophilicity.
  • MD Simulations (GROMACS) : Simulate covalent bond formation between boron and the target nucleophile over 100-ns trajectories to assess binding stability and residence time .

Contradictions and Mitigation

Q. Why do some studies report conflicting bioactivity data for boronic acid derivatives, and how can researchers resolve these discrepancies?

Discrepancies arise from:

  • Protonation State : Boronic acids exist as trigonal (neutral) or tetrahedral (anionic) forms depending on pH, affecting binding kinetics. Standardize assay buffers to physiological pH (7.4) with pKa correction for boron (~8.5).
  • Purity : Residual catalysts (e.g., Pd from Suzuki coupling) can inhibit enzymes. Validate purity via ICP-MS and repurify using chelating resins .

Q. How can boronic acid trimerization be minimized in aqueous solutions during biological assays?

  • Diol Additives : Add 1–2 mM sorbitol or fructose to stabilize the boronic acid as a cyclic ester.
  • Low-Temperature Storage : Maintain solutions at 4°C to slow trimerization kinetics .

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